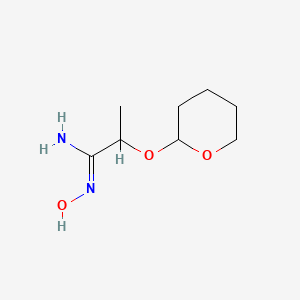![molecular formula C6H13O5P B6619131 3-[hydroxy(propoxy)phosphoryl]propanoic acid CAS No. 30337-16-7](/img/structure/B6619131.png)
3-[hydroxy(propoxy)phosphoryl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Hydroxy(propoxy)phosphoryl]propanoic acid (3-HPPA) is a naturally occurring organic compound found in plants, animals, and bacteria. It is an important intermediate in the synthesis of a variety of compounds, including amino acids, peptides, and vitamins. 3-HPPA has been studied extensively in recent years due to its potential applications in biochemistry, physiology, and medicine.
Aplicaciones Científicas De Investigación
3-[hydroxy(propoxy)phosphoryl]propanoic acid has a variety of scientific research applications. It has been used in studies of amino acid metabolism, protein synthesis, and signal transduction. It has also been used to study the effects of oxidative stress and to develop new treatments for cancer and other diseases. Additionally, this compound has been used in studies of cell membrane structure and function, as well as in studies of enzyme kinetics.
Mecanismo De Acción
3-[hydroxy(propoxy)phosphoryl]propanoic acid is believed to act as a modulator of various biochemical pathways. It has been shown to inhibit the activity of enzymes involved in the synthesis of amino acids, peptides, and proteins. Additionally, it has been shown to activate certain signal transduction pathways, which can lead to the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antioxidant effects, as well as to have a role in the regulation of blood pressure. Additionally, it has been shown to have a role in the regulation of glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-[hydroxy(propoxy)phosphoryl]propanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive compared to other organic compounds. Additionally, it has a relatively low toxicity, making it safe for use in experiments. However, there are some limitations to its use in lab experiments. It is not as stable as some other compounds and may degrade over time. Additionally, it is not as soluble in water as other compounds, making it difficult to use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving 3-[hydroxy(propoxy)phosphoryl]propanoic acid. One area of research is the development of new treatments for cancer and other diseases. Additionally, further research into its role in signal transduction and gene expression could lead to the development of new therapeutic strategies. Additionally, further research into its role in the regulation of glucose and lipid metabolism could lead to new treatments for metabolic disorders. Finally, further research into its role in oxidative stress could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
3-[hydroxy(propoxy)phosphoryl]propanoic acid can be synthesized in a few different ways, including the use of a condensation reaction between a carboxylic acid and an alcohol. This reaction produces a hydroxyl group, which can then be phosphorylated with a phosphorylating agent to form this compound. Another method involves the use of a Wittig reaction, which involves the use of an organophosphorus compound and an alkyl halide. The reaction produces an alkyl phosphonate, which can then be hydrolyzed to form this compound.
Propiedades
IUPAC Name |
3-[hydroxy(propoxy)phosphoryl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-2-4-11-12(9,10)5-3-6(7)8/h2-5H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQZYZLIPKNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)




![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
